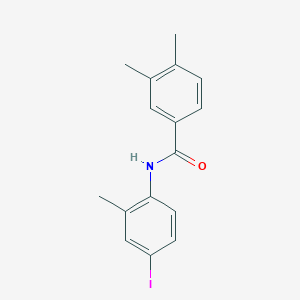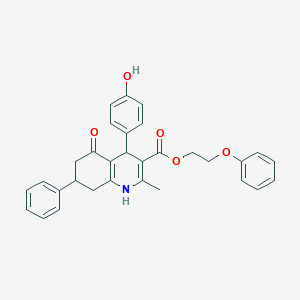![molecular formula C10H18N4O2S B5211580 5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanohydrazide](/img/structure/B5211580.png)
5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanohydrazide is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using various methods and has shown promising results in scientific research.
Mécanisme D'action
The mechanism of action of 5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanohydrazide is not fully understood. However, it has been suggested that this compound exerts its antitumor activity by inducing apoptosis in cancer cells through the activation of caspase-3 and caspase-9. The antimicrobial activity of this compound is thought to be due to its ability to disrupt the bacterial cell membrane. The inhibition of acetylcholinesterase activity by this compound is believed to be due to its ability to bind to the active site of the enzyme.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanohydrazide have been studied extensively. This compound has been shown to induce apoptosis in cancer cells, inhibit bacterial growth, and inhibit acetylcholinesterase activity. Additionally, this compound has been reported to exhibit antioxidant activity and to have a protective effect against oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanohydrazide in lab experiments is its ability to induce apoptosis in cancer cells. This makes it a potential candidate for the development of new anticancer drugs. Additionally, this compound has shown antimicrobial activity against various bacterial strains, making it a potential candidate for the development of new antibiotics. However, one of the limitations of using this compound in lab experiments is its low solubility in water, which may affect its bioavailability.
Orientations Futures
There are many future directions for the research on 5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanohydrazide. One potential direction is the development of new anticancer drugs based on this compound. Additionally, this compound has shown potential as a therapeutic agent for the treatment of Alzheimer's disease, and further research in this area may lead to the development of new drugs for the treatment of this disease. Another potential direction is the exploration of the antioxidant activity of this compound and its potential applications in the treatment of oxidative stress-related diseases. Overall, the potential applications of 5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanohydrazide in various fields make it a promising compound for future research.
Méthodes De Synthèse
The synthesis of 5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanohydrazide has been reported using various methods. One of the methods involves the reaction of 2-amino-4,5,6,7-tetrahydrothieno[3,4-d]imidazole-4-one with 5-oxopentanoic acid hydrazide in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in dichloromethane. The reaction mixture is then purified using column chromatography to obtain the desired product.
Applications De Recherche Scientifique
The potential applications of 5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanohydrazide in scientific research are vast. This compound has been shown to exhibit antitumor activity by inducing apoptosis in cancer cells. It has also been reported to have antimicrobial activity against various bacterial strains. Additionally, this compound has shown potential as a therapeutic agent for the treatment of Alzheimer's disease due to its ability to inhibit acetylcholinesterase activity.
Propriétés
IUPAC Name |
5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanehydrazide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N4O2S/c11-14-8(15)4-2-1-3-7-9-6(5-17-7)12-10(16)13-9/h6-7,9H,1-5,11H2,(H,14,15)(H2,12,13,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOZWHQPRAOJMBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NN)NC(=O)N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 3-{[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-7-cyclopropyl-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5211499.png)
![5-{2-[(4-bromobenzyl)oxy]benzylidene}-3-(3-pyridinylmethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5211505.png)
amine hydrochloride](/img/structure/B5211509.png)
![N-(2,3-dichlorophenyl)-4-methyl-N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B5211513.png)

![N-[2-(4-fluorophenyl)ethyl]-2-methoxy-4-(methylthio)benzamide](/img/structure/B5211526.png)
![1-(1-methyl-1H-imidazol-2-yl)-N-({2-[4-(2-methylphenyl)-1-piperazinyl]-3-pyridinyl}methyl)methanamine](/img/structure/B5211541.png)

![1-(4-ethylphenyl)-N-[2-(4-methoxyphenyl)ethyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5211552.png)

![3-(ethoxycarbonyl)-1-[2-oxo-2-(2-oxo-2H-chromen-3-yl)ethyl]pyridinium bromide](/img/structure/B5211573.png)
![{2-[2-(3-isopropylphenoxy)ethoxy]ethyl}(2-methoxyethyl)amine oxalate](/img/structure/B5211591.png)
![N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-1-(3-furylmethyl)-4-piperidinecarboxamide](/img/structure/B5211594.png)
